BMS-196085
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-196085 is a small molecule drug that acts as a potent and selective full agonist of the human beta-3 adrenergic receptor. It also exhibits partial agonist activity at the beta-1 adrenergic receptor . This compound was developed by Bristol Myers Squibb Co. and has been investigated for its potential therapeutic applications in treating metabolic diseases such as type 2 diabetes and obesity .
Preparation Methods
The synthesis of BMS-196085 involves several key steps:
Nitration: 4-Hydroxyacetophenone is nitrated with potassium nitrate in cold sulfuric acid to produce the 3-nitro derivative.
Protection: The phenolic hydroxyl group is protected as the benzyl ether using benzyl bromide in dimethylformamide.
Reduction: The nitro group is reduced to an aniline using hydrogenation over platinum oxide.
Sulfonamide Formation: The aniline is treated with methanesulfonyl chloride in pyridine to form the sulfonamide.
Bromination: The acetophenone is brominated using copper bromide in a refluxing mixture of ethyl acetate and chloroform.
Asymmetric Reduction: The ketone is reduced with borane in the presence of a chiral oxazaborolidine to yield the ®-alcohol.
Substitution: The bromo group is substituted with an iodo group using sodium iodide in acetone.
Protection: The resulting alcohol is protected as the triethylsilyl ether using triethylsilyl chloride in the presence of imidazole and dimethylaminopyridine.
Condensation: The iodide is condensed with benzhydryl amine in the presence of diisopropyl ethylamine in tetrahydrofuran at 110°C in a sealed flask to form the secondary amine.
Desilylation and Hydrogenolysis: The target compound is obtained by desilylation with tetrabutylammonium fluoride, followed by hydrogenolysis of the benzyl protecting group.
Chemical Reactions Analysis
BMS-196085 undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group is reduced to an aniline, and the ketone is asymmetrically reduced to an alcohol.
Substitution: The bromo group is substituted with an iodo group.
Protection and Deprotection: The phenolic hydroxyl group and the resulting alcohol are protected and later deprotected.
Condensation: The iodide is condensed with benzhydryl amine to form the secondary amine.
Common reagents used in these reactions include potassium nitrate, sulfuric acid, benzyl bromide, platinum oxide, methanesulfonyl chloride, copper bromide, borane, sodium iodide, triethylsilyl chloride, imidazole, dimethylaminopyridine, diisopropyl ethylamine, tetrahydrofuran, tetrabutylammonium fluoride, and hydrogen .
Scientific Research Applications
Chemistry: It serves as a model compound for studying beta-adrenergic receptor agonists.
Biology: It is used to investigate the role of beta-adrenergic receptors in metabolic processes.
Industry: It is utilized in the development of new drugs targeting beta-adrenergic receptors.
Mechanism of Action
BMS-196085 exerts its effects by acting as a full agonist of the human beta-3 adrenergic receptor and a partial agonist of the beta-1 adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to metabolic effects such as increased lipolysis and thermogenesis .
Comparison with Similar Compounds
BMS-196085 is unique in its high selectivity and potency as a beta-3 adrenergic receptor agonist. Similar compounds include:
L-770,644: Another potent and selective human beta-3 adrenergic receptor agonist with improved oral bioavailability.
Denopamine: A beta-1 selective adrenergic receptor agonist.
Isoproterenol: A non-selective beta-adrenergic receptor agonist.
This compound stands out due to its desirable in vitro and in vivo properties, making it a promising candidate for clinical evaluation .
Properties
CAS No. |
170686-10-9 |
---|---|
Molecular Formula |
C24H26F2N2O5S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1 |
InChI Key |
XWLVOJZVWRCRMD-OFNKIYASSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-196085; BMS 196085; BMS196085; CHEMBL322862; FM0D5L3W03; SCHEMBL7042488; BDBM50106829. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.